Cas no 132438-21-2 (a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI))
132438-21-2 structure
Product Name:a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI)
Numéro CAS:132438-21-2
Le MF:C26H56N2O21
Mégawatts:732.723650932312
CID:156911
PubChem ID:11954339
Update Time:2025-04-19
a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI)
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol,trihydrate
- a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydr...
- a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (
- camiglibose
- CAMIGLIBOSE [USAN]
- Q27293975
- Camiglibose [USAN:INN]
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol;trihydrate
- 132438-21-2
- Camiglibose hydrate
- alpha-D-Glucopyranoside, methyl 6-deoxy-6-(3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl)-, (2R-(2alpha,3beta,4alpha,5beta))-
- XSD3N36UID
- Camiglibose (USAN)
- alpha-D-Glucopyranoside, methyl 6-deoxy-6-(3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl)-, sesquihydrate, (2R-(2alpha,3beta,4alpha,5beta))-
- DTXSID00157583
- D03342
- METHYL 6-DEOXY-6-((2R,3R,4R,5S)-3,4,5-TRIHYDROXY-2-(HYDROXYMETHYL)PIPERIDINO)-.ALPHA.-D-GLUCOPYRANOSIDE SESQUIHYDRATE
- .ALPHA.-D-GLUCOPYRANOSIDE, METHYL 6-DEOXY-6-(3,4,5-TRIHYDROXY-2-(HYDROXYMETHYL)-1-PIPERIDINYL)-, SESQUIHYDRATE, (2R-(2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.))-
- Methyl 6-deoxy-6-((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidino)-alpha-D-glucopyranoside sesquihydrate
- camiglibose trihydrate
- UNII-XSD3N36UID
- MDL 73,945
- MDL-73945
- 1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
-
- Piscine à noyau: 1S/2C13H25NO9.3H2O/c2*1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15;;;/h2*5-13,15-21H,2-4H2,1H3;3*1H2/t2*5-,6+,7-,8-,9-,10-,11+,12-,13+;;;/m11.../s1
- La clé Inchi: FOZFSEMFCIPOSZ-SPCKQMHLSA-N
- Sourire: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O)O)O)OC.O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O)O)O)OC.O.O.O
Propriétés calculées
- Qualité précise: 732.33755680g/mol
- Masse isotopique unique: 732.33755680g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 17
- Nombre de récepteurs de liaison hydrogène: 23
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 8
- Complexité: 387
- Nombre d'unités de liaison covalente: 5
- Nombre de stéréocentres atomiques définis: 18
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 330Ų
a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI) Littérature connexe
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
132438-21-2 (a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI)) Produits connexes
- 80312-32-9(4-O-a-D-Glucopyranosylmoranoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot